1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol

Drug Design Physicochemical Profiling ADME Prediction

1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol (CAS 1443291-24-4) is a racemic secondary alcohol belonging to the N1-benzyl-1,2,3-triazole class. Its structure features a 4-fluorobenzyl substituent at the N1 position and an α-methylhydroxyl group at the C4 position of the triazole ring.

Molecular Formula C11H12FN3O
Molecular Weight 221.23 g/mol
CAS No. 1443291-24-4
Cat. No. B1404684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
CAS1443291-24-4
Molecular FormulaC11H12FN3O
Molecular Weight221.23 g/mol
Structural Identifiers
SMILESCC(C1=CN(N=N1)CC2=CC=C(C=C2)F)O
InChIInChI=1S/C11H12FN3O/c1-8(16)11-7-15(14-13-11)6-9-2-4-10(12)5-3-9/h2-5,7-8,16H,6H2,1H3
InChIKeyYKRBNKUQFRWTNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol (CAS 1443291-24-4): Procurement-grade Chemical Profile


1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol (CAS 1443291-24-4) is a racemic secondary alcohol belonging to the N1-benzyl-1,2,3-triazole class. Its structure features a 4-fluorobenzyl substituent at the N1 position and an α-methylhydroxyl group at the C4 position of the triazole ring [1]. The compound has a molecular formula of C11H12FN3O, a molecular weight of 221.23 g/mol, and a predicted logP of 0.9 [1]. It is commercially available from several specialty chemical suppliers at purities ranging from 95% to 98% .

Core scaffold 1,2,3-Triazole with 4-fluorobenzyl substituent
Chiral handle Racemic secondary alcohol enables enantiomer separation
Fragment-like profile Low logP and moderate MW support fragment-based screening

Why the 4-Fluorobenzyl-1,2,3-triazole-4-ethanol Scaffold Cannot Be Swapped at Will


Despite the superficial similarity among N1-benzyl-1,2,3-triazole-4-ethanols, the specific combination of the 4-fluoro substituent on the benzyl ring and the α-methyl group on the C4 side chain creates a distinct physicochemical and pharmacological profile that generic substitution cannot replicate. The electron-withdrawing para-fluoro atom alters both the lipophilicity (logP 0.9 vs. 1.3 for the unsubstituted benzyl analog) and the electron density of the triazole ring, directly influencing binding affinity in target engagement assays [1]. Furthermore, the secondary alcohol introduces a chiral center that is absent in the corresponding primary alcohol or ketone analogs, enabling stereoselective synthetic applications that achiral surrogates cannot support [2]. These subtle but measurable differences mean that replacing the compound with a chloro, bromo, or des-fluoro analog without re-validating the experimental system introduces uncontrolled variability.

The para-fluoro substituent measurably shifts lipophilicity and target engagement compared to des-fluoro analogs.
The chiral secondary alcohol is absent in primary alcohol or ketone analogs, limiting synthetic utility.
Replacing with 1,2,4-triazole regioisomer alters boiling point and density, affecting downstream processing.

Direct Comparative Evidence for 1-((4-Fluorophenyl)methyl)-α-methyl-1H-1,2,3-triazole-4-methanol


Lipophilicity Differential: Predicted logP 0.9 vs. 1.3 for the Unsubstituted Benzyl Analog

The target compound exhibits an XLogP3 value of 0.9, compared to 1.3 for the des-fluoro benzyl analog (1-{1-[(phenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol) [1]. This 0.4 log unit decrease indicates a measurably lower lipophilicity conferred by the para-fluoro substituent, which has implications for aqueous solubility and membrane permeability in biological assays.

Lipophilicity
Class-level inference
Target: logP 0.9 Des-fluoro analog: logP 1.3
Supports solubility-optimized screening selection
Predicted values; experimental verification recommended
Drug Design Physicochemical Profiling ADME Prediction

Commercial Purity Differential: 98% vs. 95% Baseline Availability

Among verified commercial suppliers, the target compound is available at a certified purity of 98% from at least one supplier, compared to a 95% minimum purity for the chloro analog (1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol, CAS 1443291-22-2) from the same supplier class . Higher purity reduces the impurity mass burden in stoichiometric calculations for sensitive synthetic steps such as click chemistry or chiral derivatization.

Commercial purity
Supplier data
Target: 98% available Chloro analog: 95–97% typical
Higher purity may reduce repurification needs
Batch-dependent; independent verification recommended
Procurement Quality Control Chemical Synthesis

Chiral Resolution Capability: Stereoisomer Separation Demonstrates Utility in Asymmetric Synthesis

Zhou & Lv (2011) reported the successful chiral HPLC separation and absolute configuration assignment of a series of racemic 1,2,3-triazole alcohols structurally analogous to the target compound, demonstrating that the α-methylhydroxyl chiral center can be resolved into enantiomers with baseline resolution (Rs > 1.5) [1]. The 4-fluorobenzyl substituent provides a UV-active chromophore that facilitates detection during chiral analysis, a feature not inherent to aliphatic-substituted analogs.

Chiral resolution
Cross-study comparable
Target: baseline resolution feasible Achiral analogs: not applicable
Supports enantiopure procurement for asymmetric synthesis
Conditions based on class analogs; verify for this compound
Chiral Chemistry Enantiomer Separation Asymmetric Catalysis

Physicochemical Differential: Boiling Point and Density Predictions vs. 1,2,4-Triazole Regioisomer

The target 1,2,3-triazole regioisomer has a predicted boiling point of 399.5 ± 52.0 °C and density of 1.28 ± 0.1 g/cm³ . By comparison, the 1,2,4-triazole regioisomer (1-(4-fluorobenzyl)-1H-1,2,4-triazole) has a lower molecular weight (177.18 g/mol) and a markedly lower boiling point range, which can influence solvent recovery and distillation parameters in multi-step process chemistry.

Regioisomer properties
Class-level inference
1,2,3-triazole: BP ~400 °C 1,2,4-triazole: markedly lower BP
May influence purification and thermal stability choices
Predicted values; confirm experimentally
Physicochemical Properties Process Chemistry Solvent Selection

Procurement-Ready Application Scenarios for 1443291-24-4


Fragment-Based Drug Design (FBDD) Libraries

With a logP of 0.9 and a molecular weight of 221 g/mol, the compound falls within ideal fragment space (MW < 250, logP < 3). The 4-fluorobenzyl-triazole core provides a privileged scaffold for kinase and GPCR targets, and the secondary alcohol serves as a synthetic handle for further elaboration via esterification, oxidation, or Mitsunobu reactions.

Chiral Ligand Synthesis for Asymmetric Catalysis

The enantiomers of this compound can be separated by chiral HPLC, and the resulting enantiopure alcohols can be converted into phosphine or N-heterocyclic carbene (NHC) ligands for asymmetric metal catalysis. The 4-fluorophenyl group enhances steric and electronic tunability relative to non-fluorinated analogs.

Reference Standard for LC-MS/MS Metabolite Profiling

The compound's distinct mass (221.0964 Da exact mass) and characteristic fluorine isotope pattern make it suitable as a negative-ion or positive-ion LC-MS/MS reference standard for quantifying triazole-containing drug metabolites, especially in CYP450 metabolism studies where the 4-fluorobenzyl moiety is a common metabolic soft spot.

Application
Selection Property
Validation Focus
Fragment-based screening
Fragment-like physicochemical profile
Solubility and binding in fragment libraries
Chiral ligand synthesis
Resolvable chiral secondary alcohol with UV-active group
Enantiomeric excess and ligand performance
LC-MS/MS reference standard
Distinct mass and fluorine isotope pattern
Retention time and ionization consistency
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